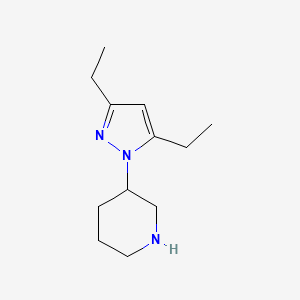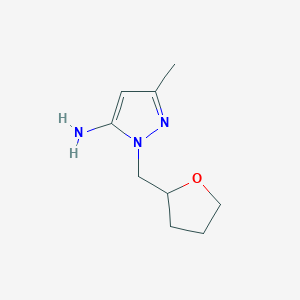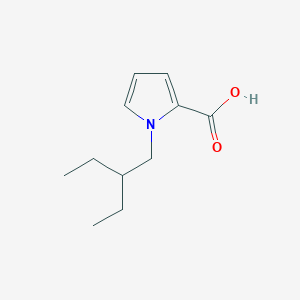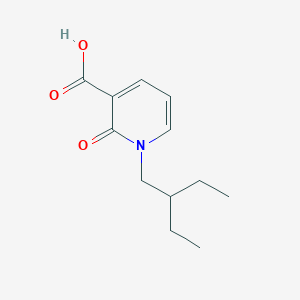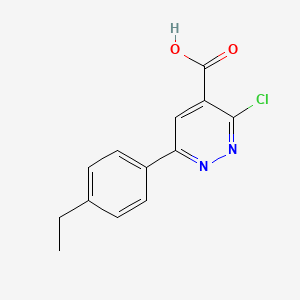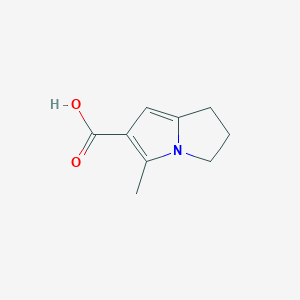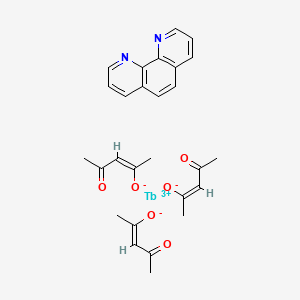
Tris(acetylacetonato)(1,10-phenanthroline)terbium(III)
Vue d'ensemble
Description
Tris(acetylacetonato)(1,10-phenanthroline)terbium(III) is an organometallic terbium complex . It is used as a green dopant material in organic light-emitting diodes (OLEDs) . It is also used as an additive in hybrid solar concentrators .
Molecular Structure Analysis
The molecular formula of Tris(acetylacetonato)(1,10-phenanthroline)terbium(III) is C27H29N2O6Tb . It has a molecular weight of 636.46 . The compound appears as a white to off-white powder or crystal .Physical And Chemical Properties Analysis
Tris(acetylacetonato)(1,10-phenanthroline)terbium(III) is a solid at 20 degrees Celsius . The compound is white to almost white in color .Applications De Recherche Scientifique
Chromatographic Applications
Tris(acetylacetonato) compounds have been studied for their potential in chromatographic applications. For instance, tris(acetylacetonato)Co(III) was partially resolved using a chromatographic column of Δ-tris(1,10-phenanthroline)Ni(II) montmorillonite, demonstrating the utility of these compounds in separation processes (Yamagishi, Ohnishi, & Sōma, 1982).
Spectroscopic Properties
Tris(acetylacetonato) compounds, including those with erbium, have been analyzed using Judd-Ofelt theory to understand their UV-Vis-NIR absorption spectra and photoluminescence characteristics. Such analysis is crucial for understanding the luminescent properties of these compounds (Wang, Qian, Wang, & Wang, 2005).
Crystal Structure Analysis
The crystal structure of tris(acetylacetonato)(1,10-phenanthroline) europium(III) has been determined using single crystal X-ray diffraction techniques, providing insights into the coordination and structural properties of such complexes (Watson, Williams, & Stemple, 1972).
Luminescence and Electroluminescence
These compounds have been explored for their high luminescence properties, particularly in green light emission. Microwave-assisted synthesis methods have been employed to create complexes with outstanding green luminescence, indicating potential applications in electronic products (Nakashima, Masuda, Matsumura-Inoue, & Kakihana, 2009). Additionally, their use in electroluminescent devices, such as organic electroluminescent (EL) devices, highlights their utility in advanced material applications (Sun, Wang, Zheng, Zhang, & Epstein, 2000).
Oxygen Sensing
Tris(acetylacetonato) 1,10-phenanthroline terbium(III) complexes have been used to develop new photoluminescent oxygen sensors. These sensors operate based on the luminescence intensity changes of the complex in different oxygen concentrations, showcasing their potential in environmental and analytical applications (Amao, Okura, & Miyashita, 2000).
Electrogenerated Chemiluminescence
Studies on electrogenerated chemiluminescence (ECL) of terbium complexes, including terbium(III)-(acetylacetonate) 3 -1,10-phenanthroline, have been conducted. These studies investigate the ECL spectra and intensity, providing a basis for potential applications in analytical chemistry (Staninski, 2010).
Propriétés
IUPAC Name |
(Z)-4-oxopent-2-en-2-olate;1,10-phenanthroline;terbium(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2.3C5H8O2.Tb/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;3*1-4(6)3-5(2)7;/h1-8H;3*3,6H,1-2H3;/q;;;;+3/p-3/b;3*4-3-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDOUPKNKVFAMM-XUHIWKAKSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Tb+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C1=CC2=C(N=C1)C3=C(C=C2)C=CC=N3.[Tb+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N2O6Tb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-oxopent-2-en-2-olate;1,10-phenanthroline;terbium(3+) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



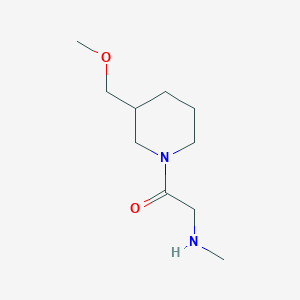
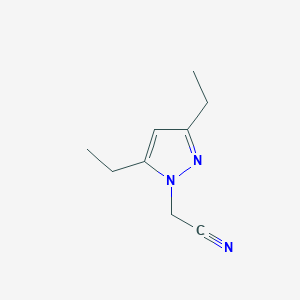
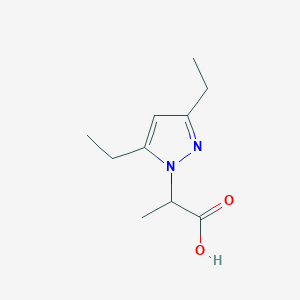
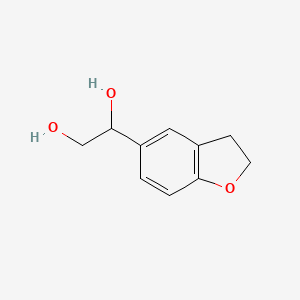
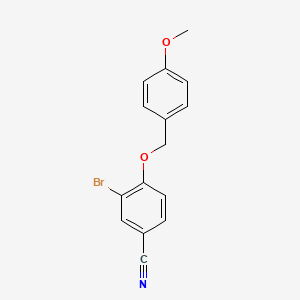
![2-cyclopropyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B1473897.png)
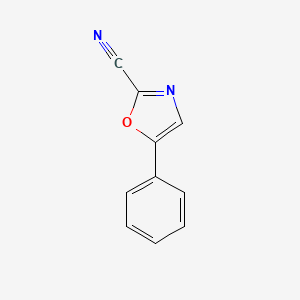
![4-[2-(Aminooxy)ethoxy]benzonitrile](/img/structure/B1473900.png)
